![molecular formula C17H16O5 B3337926 Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate CAS No. 832738-16-6](/img/structure/B3337926.png)
Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate
Overview
Description
“Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate” is a chemical compound with the molecular formula C17H16O5 . It contains a total of 38 atoms; 16 Hydrogen atoms, 17 Carbon atoms, and 5 Oxygen atoms . This compound is an intermediate used to synthesize peroxisome proliferator-activated receptor (PPAR) activators .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 300.31 . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches and Intermediates : Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate serves as a crucial intermediate in the synthesis of complex molecules. For instance, it has been utilized in the total synthesis of bisbibenzyls, a class of natural products with diverse biological activities. The synthesis involves condensation reactions with specific catalysts and condensing agents to achieve optimal yields (Lou Hong-xiang, 2012)[https://consensus.app/papers/synthesis-methyl-45formyl2methoxyphenoxybenzoate-hongxiang/0faf0bc21f485902b1f6c157de6ae4cd/?utm_source=chatgpt].
Photostabilization and Oxygen Quenching : Compounds related to this compound, such as methyl 2-methoxybenzoate, have been studied for their ability to generate and quench singlet molecular oxygen, indicating their potential as photostabilizers in material science (A. Soltermann et al., 1995)[https://consensus.app/papers/phenolictype-stabilizers-generators-quenchers-singlet-soltermann/dbd918486f5d5262b77b0d490057438f/?utm_source=chatgpt].
Biological and Pharmacological Activities
Antimicrobial and Molluscicidal Activities : Prenylated benzoic acid derivatives, structurally similar to this compound, have shown significant antimicrobial and molluscicidal activities, suggesting potential applications in pest control and antimicrobial therapies (J. Orjala et al., 1993)[https://consensus.app/papers/five-prenylated-phydroxybenzoic-acid-derivatives-orjala/0b10de8a739a5c1c9c60aac4a5c2285a/?utm_source=chatgpt].
Material Science and Photophysical Properties
Liquid Crystalline Properties : The synthesis and characterization of tris-methacrylated derivatives related to this compound have demonstrated their utility in forming hexagonal columnar disordered structures, highlighting their potential in liquid crystal technology (U. Beginn et al., 2000)[https://consensus.app/papers/synthesis-characterization-tris‐methacrylated-beginn/a6ff5f1ff85754248aedd0201142cd45/?utm_source=chatgpt].
Photophysical Studies : Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate compounds, which are structurally analogous to this compound, have been synthesized and studied for their unique luminescence properties, suggesting applications in luminescent materials (Soyeon Kim et al., 2021)[https://consensus.app/papers/synthesis-properties-methyl-kim/1d6d6e20853d5ea1a66361b60aaf9bc0/?utm_source=chatgpt].
Safety and Hazards
Handling of “Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate” requires safety precautions. It is harmful by inhalation, in contact with skin, and if swallowed . In case of contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
methyl 2-[(5-formyl-2-methoxyphenyl)methoxy]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-15-8-7-12(10-18)9-13(15)11-22-16-6-4-3-5-14(16)17(19)21-2/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQPJLPCCQJARZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218433 | |
Record name | Methyl 2-[(5-formyl-2-methoxyphenyl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
832738-16-6 | |
Record name | Methyl 2-[(5-formyl-2-methoxyphenyl)methoxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832738-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(5-formyl-2-methoxyphenyl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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